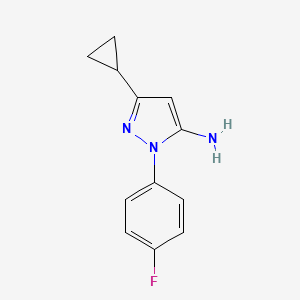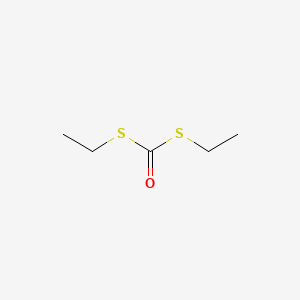
Bis(ethylsulfanyl)methanone
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Bis(ethylsulfanyl)methanone” involves the sulfur atoms forming a bond with the carbon atom of the methanone group . Further analysis could be performed using techniques like X-ray diffraction .
Chemical Reactions Analysis
While specific chemical reactions involving “Bis(ethylsulfanyl)methanone” are not available, related compounds such as bis(benzimidazole) complexes have been studied for their reactivity . For instance, a fluorescent probe based on bis(1H-benzimidazol-2-yl)-methanone was reported for the rapid detection of phosgene .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Bis(ethylsulfanyl)methanone Applications
Bis(ethylsulfanyl)methanone, also known as S,S-diethyl carbonodithioate, is a compound with the molecular formula C5H10OS2 and a molecular weight of 150.25 g/mol . Its applications span across various scientific fields due to its unique chemical properties. Below is a detailed analysis of its applications in six distinct fields:
Medicine
Bis(ethylsulfanyl)methanone: in medicinal chemistry can be linked to its structural similarity to compounds that exhibit biological activity. Thiazoles, which share a sulfur and carbon-containing structure, are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . While direct applications of bis(ethylsulfanyl)methanone in medicine are not extensively documented, its structural analogs suggest potential in drug synthesis and design.
Agriculture
In agriculture, compounds like bis(ethylsulfanyl)methanone could be explored for their role as precursors to biosurfactants. Biosurfactants have applications in soil remediation and as eco-friendly alternatives to synthetic pesticides . Their ability to improve soil quality and replace harmful chemicals makes them valuable for sustainable agriculture practices.
Industry
Bis(ethylsulfanyl)methanone: may find industrial applications as an intermediate in chemical synthesis. The organosulfur compound class, to which it belongs, is crucial in the production of various chemicals used in paints, plastics, and other materials . Its role in these processes often involves being a building block for more complex molecules.
Environmental Science
Environmental science could benefit from the use of bis(ethylsulfanyl)methanone in the synthesis of nanomaterials. Nanomaterials have significant applications in environmental improvement, such as in the production of clean energy through solar cells and in water purification technologies . The compound’s chemical properties may facilitate the development of these nanomaterials.
Material Science
In material science, bis(ethylsulfanyl)methanone could contribute to the development of new materials with enhanced properties. Its sulfur-containing structure is of interest for creating compounds with specific mechanical, electrical, or optical characteristics . These materials could be used in various high-tech applications, including electronics and energy storage.
Biochemistry
The biochemical applications of bis(ethylsulfanyl)methanone might be related to its potential as a methanogenic substrate. Methanogens are microorganisms that convert small organic molecules into methane, a process that has biotechnological applications in energy production and waste treatment . The compound’s structure could make it a candidate for such biochemical conversions.
Mecanismo De Acción
Target of Action
Bis(ethylsulfanyl)methanone, also known as S,S-diethyl carbonodithioate , is a complex organic compoundSimilar compounds, such as methylsulfonylmethane (msm), have been shown to have anti-inflammatory and antioxidant effects .
Mode of Action
It’s worth noting that similar compounds, like msm, have been shown to reduce oxidative stress and inflammation
Biochemical Pathways
A related compound, bis-aryl methanone, has been shown to induce resistance in potato against phytophthora infestans, a plant pathogen . This suggests that Bis(ethylsulfanyl)methanone might affect similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
It’s known that the compound has a molecular weight of 15025 g/mol , which might influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been shown to have anti-inflammatory and antioxidant effects , suggesting that Bis(ethylsulfanyl)methanone might have similar effects.
Action Environment
It’s known that the compound has a boiling point of 168 °c and a density of 10850 , which might influence its stability and action under different environmental conditions.
Propiedades
IUPAC Name |
bis(ethylsulfanyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCFVKJCBBWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211366 | |
| Record name | S,S-diethyl carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S,S-Diethyl carbamodithioate | |
CAS RN |
623-80-3 | |
| Record name | S,S-diethyl carbamodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S,S-diethyl carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




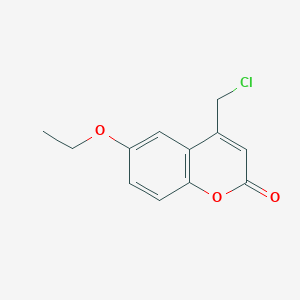
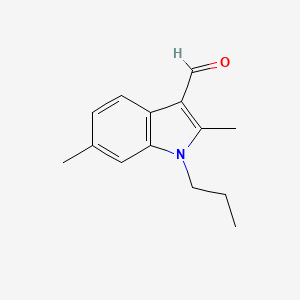

![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)
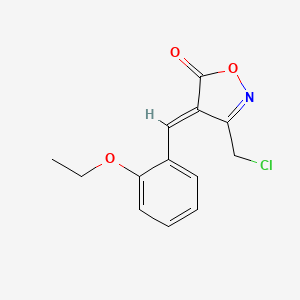
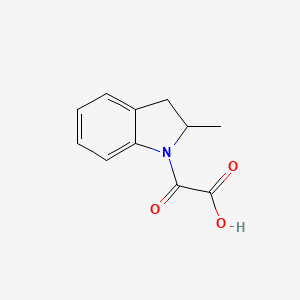
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)

